molecular formula C20H17N3O3S B11381844 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11381844
M. Wt: 379.4 g/mol
InChI Key: MHQWRNCJVJWTSL-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzofuran moiety further enhances its chemical and biological properties, making it a compound of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzofuran intermediates using a carboxylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form like a thiadiazoline.

    Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound exhibits potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for treating diseases like cancer or infections.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring can form hydrogen bonds and interact with active sites, inhibiting enzyme activity. The benzofuran moiety may enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-11-4-9-15-12(2)17(26-16(15)10-11)19(24)22-20-21-18(23-27-20)13-5-7-14(25-3)8-6-13/h4-10H,1-3H3,(H,21,22,23,24)

InChI Key

MHQWRNCJVJWTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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